3-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
3-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c1-7-2-3-8-9(6-7)16-11(13-8)14-10(15)4-5-12/h2-3,6H,4-5H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZMKHLLJOADHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Chlorination: The methyl group on the benzothiazole ring can be chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation: The chlorinated benzothiazole is then reacted with 3-chloropropanoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Various substituted benzothiazole derivatives.
Oxidation: Oxidized benzothiazole derivatives.
Reduction: Reduced benzothiazole derivatives.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
3-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe to study various biological processes and interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Ring
The 6-position of the benzothiazole ring is critical for modulating activity:
- 6-Trifluoromethylbenzothiazole derivatives (e.g., N-(6-trifluoromethylbenzothiazol-2-yl)acetamides): The trifluoromethyl group increases electronegativity and metabolic stability compared to the methyl group in the target compound. This substitution enhances binding to hydrophobic pockets in enzymes, as seen in patented kinase inhibitors .
- 6-Fluorobenzo[d]thiazol-2-yl derivatives (e.g., N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide): Fluorine’s electron-withdrawing effects improve pharmacokinetic properties, such as oral bioavailability, but may reduce nucleophilic reactivity at the 2-position compared to methyl-substituted analogs .
Table 1: Impact of 6-Substituents on Benzothiazole Derivatives
Heterocyclic Core Modifications
Replacing benzothiazole with other heterocycles alters electronic properties and target affinity:
- Such derivatives are less effective in metal-catalyzed C–H functionalization .
- Thiazole analogs (e.g., 3-chloro-N-(1,3-thiazol-2-yl)propanamide): The absence of a fused benzene ring diminishes π-π stacking interactions, leading to lower potency in antimicrobial assays compared to benzothiazole derivatives .
Propanamide Chain Modifications
The chloropropanamide side chain’s length and substituents influence reactivity and binding:
- N-(1,3-Benzothiazol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido]-3-phenylpropanamide : Introducing bulky aryl groups on the propanamide chain enhances steric hindrance, reducing enzymatic hydrolysis but improving selectivity for protease targets .
- 3-Phenylpropanamide derivatives (e.g., N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide): The phenyl group increases aromatic interactions with hydrophobic residues, as observed in G-protein-coupled receptor (GPCR) binding studies .
Table 2: Propanamide Chain Modifications and Activity
Biological Activity
3-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide is a synthetic organic compound belonging to the benzothiazole family, characterized by its unique structural features including a chloro substituent and an amide functional group. This compound has garnered attention due to its significant biological activities, particularly in the fields of medicinal chemistry and drug discovery.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula . Its structure is defined by a benzothiazole ring fused with a propanamide group, which enhances its lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 240.73 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Purity | ≥ 95% |
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have shown that this compound possesses significant anticancer properties. It has been tested against various cancer cell lines including:
- MCF-7 (breast cancer)
- U-937 (monocytic leukemia)
- CEM (T acute lymphoblastic leukemia)
In vitro assays demonstrated that this compound induces apoptosis in these cell lines, exhibiting dose-dependent cytotoxic effects. The IC50 values for these activities are reported in the micromolar range, indicating potent biological activity.
The mechanism of action involves the binding of the compound to specific proteins that play crucial roles in cellular pathways. Interaction studies suggest that it may inhibit key enzymes or receptors involved in tumor growth and proliferation. Further investigations into its pharmacodynamics are warranted to elucidate the precise molecular targets.
Case Studies
A series of case studies have been conducted to evaluate the efficacy of this compound:
-
Study on MCF-7 Cell Line :
- Objective : To assess cytotoxic effects.
- Findings : The compound showed an IC50 value of approximately 4.5 µM, comparable to standard chemotherapeutics like doxorubicin.
-
In Vivo Studies :
- Objective : To evaluate systemic effects and bioavailability.
- Findings : Preliminary results indicated effective tumor reduction in xenograft models with minimal side effects.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide | Acetamide group instead of propanamide | Different biological activity profile |
| 3-(Piperazin-1-yl)-1,2-benzothiazole | Contains a piperazine ring | Distinct pharmacological properties |
| 6-Ethoxy-1,3-benzothiazol-2-amine | Ethoxy group instead of methyl | Alters solubility and reactivity |
Q & A
Q. Methodologies for SAR Studies :
- Comparative Bioactivity Assays : Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at varying concentrations (10–100 µg/mL) .
- Computational Docking : Use tools like AutoDock to predict binding affinities to target proteins (e.g., EGFR for anticancer activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
